1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

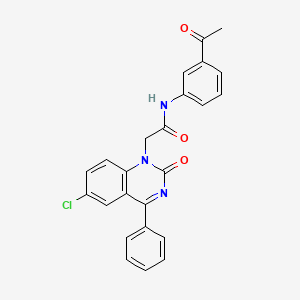

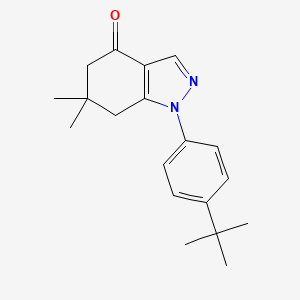

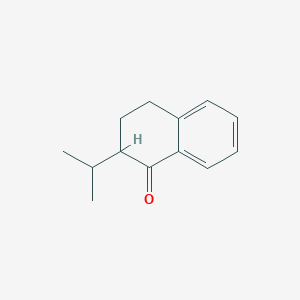

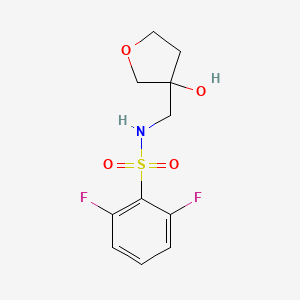

The compound “1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one” is a complex organic molecule. It contains a tert-butylphenyl group, which is a common motif in organic chemistry and often used in the synthesis of pharmaceuticals and other organic compounds . The “dihydroindazol-4-one” part suggests the presence of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Indazole derivatives have been studied for their diverse biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tert-butylphenyl group would likely contribute to the overall hydrophobicity of the molecule, while the indazole core could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The tert-butylphenyl group is generally quite stable and unreactive. The indazole core could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, charge distribution, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Mecanismo De Acción

The mechanism of action of DIM-1 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This compound has been shown to activate the caspase-3 pathway, which is a key pathway involved in apoptosis. Additionally, DIM-1 has been found to inhibit the expression of certain proteins that are involved in cell proliferation and survival, further contributing to its anti-cancer properties.

Biochemical and physiological effects:

In addition to its anti-cancer properties, DIM-1 has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that DIM-1 may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DIM-1 in lab experiments is its unique chemical structure, which allows it to interact with a range of biological targets. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DIM-1 is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several potential future directions for research involving DIM-1. One area of interest is the development of new cancer treatments based on this compound. Additionally, researchers may explore the potential applications of DIM-1 in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DIM-1 and its potential applications in various fields of scientific research.

Métodos De Síntesis

The synthesis of DIM-1 involves a multistep process that starts with the reaction of 4-tert-butylbenzaldehyde with 2,4-pentanedione. This reaction produces a product that is then subjected to further reaction with ammonium acetate and hydrazine hydrate. The final product is obtained through a series of purification steps that involve column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

DIM-1 has been found to have a range of potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to have potential anti-cancer properties. Studies have shown that DIM-1 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-18(2,3)13-6-8-14(9-7-13)21-16-10-19(4,5)11-17(22)15(16)12-20-21/h6-9,12H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFAALMTKMRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2979391.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)

![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)

![N-[[1-(Hydroxymethyl)cyclobutyl]-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2979408.png)